4-(3,5-Dichloro-phenoxy)butanenitrile

Description

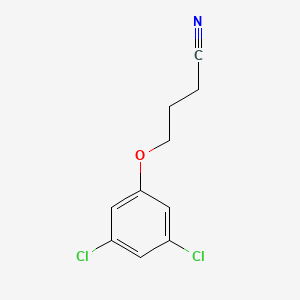

4-(3,5-Dichloro-phenoxy)butanenitrile is a nitrile-containing compound characterized by a phenoxy group substituted with two chlorine atoms at the 3- and 5-positions of the aromatic ring.

Properties

IUPAC Name |

4-(3,5-dichlorophenoxy)butanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO/c11-8-5-9(12)7-10(6-8)14-4-2-1-3-13/h5-7H,1-2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHQOURKRACLCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3,5-Dichloro-phenoxy)butanenitrile is a compound of significant interest in the field of medicinal chemistry and agricultural science due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial effects, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound features a phenoxy group substituted with two chlorine atoms and a butanenitrile moiety. This unique configuration contributes to its biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown efficacy against various pathogens:

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can influence biological pathways by modulating enzyme activities or receptor functions .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative studies with similar compounds reveal insights into how structural modifications can enhance efficacy:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2,4-Dichlorophenoxyacetic acid | Similar dichlorophenoxy structure | Herbicidal activity |

| 2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxane | Dioxane ring with dichlorophenoxy group | Antimicrobial properties |

Case Studies

Several case studies have highlighted the potential applications of this compound:

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.

- Mechanistic Studies : To identify specific molecular targets and pathways influenced by the compound.

- Derivatives Development : Exploring structural modifications to enhance potency and reduce toxicity.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

- 4-(2,5-Dichloro-phenoxy)butanenitrile: Differs in the position of chlorine substituents (2,5- vs. 3,5-), which may influence electronic properties and reactivity .

- 3-(4-Chloro-3-methylphenoxy)propanenitrile: Features a shorter aliphatic chain (propane vs. butane) and a methyl substituent, altering lipophilicity and steric effects .

- 4-(Methylthio)butanenitrile: Replaces the phenoxy group with a methylthio moiety, significantly altering metabolic pathways in plant systems .

Table 1: Comparative Properties of Selected Nitriles

Key Observations:

Substituent Position Effects: Chlorine substitution at 3,5- vs. 2,5- positions (e.g., this compound vs.

Aliphatic Chain Length: Propanenitrile derivatives (e.g., 3-(4-Chloro-3-methylphenoxy)propanenitrile) exhibit shorter chains compared to butanenitriles, reducing molecular flexibility and possibly limiting interactions with enzymatic active sites .

Functional Group Diversity: Replacement of phenoxy with methylthio (as in 4-(Methylthio)butanenitrile) shifts metabolic fates in plants, favoring nitrile formation over isothiocyanates during glucosinolate hydrolysis .

Enzymatic and Metabolic Behavior

- Complex Derivatives: Compounds like 4-{3-Chloro-5-[(4-cyanophenyl)amino]phenoxy}-3,5-dimethylbenzonitrile are designed for enhanced stability and bioactivity, though their metabolic pathways remain uncharacterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.